

Genotoxicity of Octyl Gallate in Human Lymphocytes: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Octyl Gallate

CAS No.: 1034-01-1

Cat. No.: S571920

[Get Quote](#)

The table below synthesizes the key findings from a 2023 study that evaluated the potential genotoxic effects of **octyl gallate** in human peripheral lymphocytes across a range of concentrations (0.031 to 0.50 $\mu\text{g/ml}$) [1] [2].

Test System	Endpoint Measured	Result	Key Findings / Notes
Chromosomal Aberrations (CA)	Structural chromosomal damage	Negative	No significant increase in chromosomal abnormalities observed [1] [2].
Cytokinesis Block Micronucleus Cytome (CBMN-Cyt)	Micronucleus (MN) frequency	Negative	No significant change in MN, indicating no clastogenicity or aneugenicity [1] [2].
	Nuclear Bud (NBUD) frequency	Negative	No significant change [2].
	Nucleoplasmic Bridge (NPB) frequency	Negative	No significant change [2].

Test System	Endpoint Measured	Result	Key Findings / Notes
Comet Assay	DNA strand breaks	Negative	No significant increase in DNA damage compared to the solvent control [1] [2].
Sister Chromatid Exchange (SCE)	Exchange of DNA between sister chromatids	Inconclusive	Significant increase in SCE/cell ratio at medium to high concentrations (0.125-0.50 µg/ml at 24h; 0.063-0.50 µg/ml at 48h) [1] [2].
Mitotic Index (MI)	Cell division activity	Inhibitory	Significant reduction at the highest concentration (0.50 µg/ml) for 24h, and at 0.125, 0.25, and 0.50 µg/ml for 48h, indicating cytostatic effects [1] [2].
Replication Index (RI)	Cell cycle progression	Negative	No effect on the replication index [2].
Nuclear Division Index (NDI)	Cell proliferation	Negative	No adverse effect on nuclear division [2].

Detailed Experimental Protocols

The data in the summary table were generated using the following standardized methodologies [2]:

- **Cell Source:** Peripheral blood lymphocytes were obtained from three healthy donors (two females and one male, aged 23-27) who were non-smokers and had no known exposure to genotoxins [2].
- **Treatment:** Cells were treated with five concentrations of **octyl gallate** (0.031, 0.063, 0.125, 0.25, and 0.50 µg/ml). A negative control (distilled water), a solvent control (ethanol), and a positive control (Mitomycin-C, 0.20 µg/ml) were included for each experiment [1] [2].
- **Test Duration:** Treatments were applied at 24 and 48 hours after the initiation of cell culture for most tests [2].

The core procedures for the key tests are outlined below.

Chromosomal Aberrations (CA) and Sister Chromatid Exchange (SCE) Assays

- **Culture & Staining:** Lymphocytes were cultured for 72 hours in a chromosome medium with BrdU (5-Bromo-2-deoxyuridine). Slides were prepared and stained using the fluorescent-plus-Giemsa technique for SCE analysis, or with Giemsa alone for CA analysis [2].
- **Analysis:** For **CA**, 100 metaphase cells per donor were examined for structural abnormalities. For **SCE**, 25 second-division metaphase cells per donor were scored for exchanges. The **Mitotic Index (MI)** was calculated by evaluating 1000 cells per donor to determine the proportion of cells in division [2].

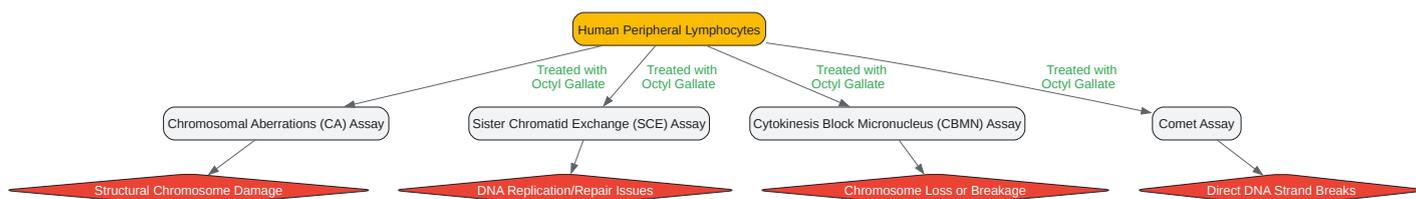
Cytokinesis Block Micronucleus Cytome (CBMN-Cyt) and Micronucleus-FISH Assays

- **Culture & Blocking:** Lymphocytes were cultured for 72 hours. Cytochalasin-B was added at the 44th hour to block cytokinesis, resulting in binucleated cells [2].
- **Analysis:** For the **CBMN-Cyt** assay, binucleated cells were scored for the presence of Micronuclei (MN), Nucleoplasmic Bridges (NPB), and Nuclear Buds (NBUD). The **Micronucleus-FISH** assay used fluorescence in situ hybridization with a centromeric probe on micronucleated cells to determine if the MN originated from whole chromosome loss (centromere-positive) or chromosomal breakage (centromere-negative) [2].

Comet Assay (Single Cell Gel Electrophoresis)

- **Procedure:** Isolated lymphocytes were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions [2].
- **Analysis:** After staining, cells with damaged DNA appear as "comets" with a tail of DNA fragments. The extent of DNA migration is measured to quantify DNA strand breaks [2].

The workflow below illustrates how these tests were integrated in the study.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

- **Overall Conclusion:** The study authors concluded that **octyl gallate** "has no important genotoxicological action on human peripheral lymphocytes at the concentrations applied," as the majority of tests were negative [1] [2]. However, the specific positive findings warrant careful interpretation.
- **Context of the SCE Increase:** A significant increase in SCE suggests that **octyl gallate** may cause stress during DNA replication or interfere with its repair. It is crucial to note that an increase in SCE alone, without corresponding positive results in the CA, MN, or comet assays, is not typically considered definitive evidence of a mutagenic or clastogenic hazard [1] [2].
- **Regulatory Status:** Be aware that despite findings like these, the European Union has banned **octyl gallate** (E 311) as a food additive due to insufficient toxicological data, highlighting that regulatory decisions consider broader data requirements [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Investigation of genotoxic effect of octyl used as an antioxidant... gallate [pubmed.ncbi.nlm.nih.gov]
2. Investigation of genotoxic effect of octyl gallate used as an ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Genotoxicity of Octyl Gallate in Human Lymphocytes: A Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b571920#octyl-gallate-genotoxicity-validation-human-lymphocytes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com